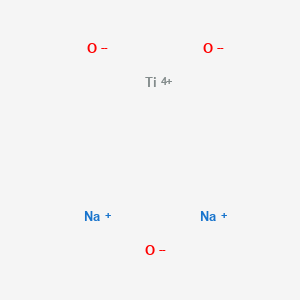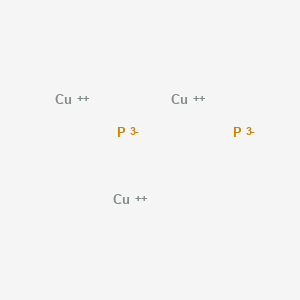
Calcium sulfamate
Vue d'ensemble
Description
Calcium sulfamate is a chemical compound that has gained significant attention due to its potential applications in various fields of science. It is a white crystalline powder that is highly soluble in water and has a wide range of uses. Calcium sulfamate has been studied extensively for its ability to inhibit the growth of various microorganisms, making it a promising candidate for use in the field of microbiology. In
Applications De Recherche Scientifique
Calcium sulfamate has been studied extensively for its antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This makes it a promising candidate for use in the field of microbiology. Calcium sulfamate has also been studied for its potential use as a flame retardant in various materials, including polymers and textiles.
Mécanisme D'action
The mechanism of action of calcium sulfamate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membrane. Calcium sulfamate is also believed to interfere with the metabolism of microorganisms by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects:
Calcium sulfamate has been shown to have a low toxicity profile in various animal studies. It does not accumulate in the body and is excreted rapidly. However, more studies are needed to fully understand the biochemical and physiological effects of calcium sulfamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using calcium sulfamate in lab experiments is its low cost and availability. It is also highly soluble in water, making it easy to prepare solutions of varying concentrations. However, calcium sulfamate has limited stability in solution and can degrade over time. It is also sensitive to pH changes, which can affect its antimicrobial activity.
Orientations Futures
There are several future directions for calcium sulfamate research. One area of interest is its potential use as a flame retardant in various materials. More studies are needed to fully understand its effectiveness and safety in this application. Another area of interest is its potential use in the food industry as a preservative. Calcium sulfamate has been shown to inhibit the growth of various foodborne pathogens, making it a promising candidate for use in food preservation. Finally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of calcium sulfamate. This will help to improve its effectiveness and safety in various applications.
Conclusion:
Calcium sulfamate is a promising chemical compound that has potential applications in various fields of science. Its antimicrobial properties make it a promising candidate for use in the field of microbiology, while its potential use as a flame retardant and preservative make it of interest to the materials and food industries. More studies are needed to fully understand its effectiveness and safety in these applications, as well as its mechanism of action and biochemical and physiological effects.
Propriétés
IUPAC Name |
calcium;disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQRDGPVEGLE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Sulfamic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Calcium sulfamate | |
CAS RN |
13770-92-8 | |
| Record name | Calcium sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CALCIUM SULFAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815BN2AP3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















